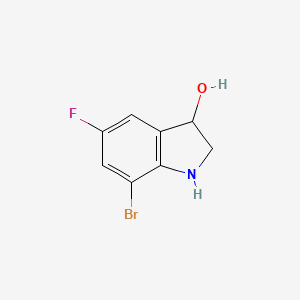

7-Bromo-5-fluoro-3-hydroxyindoline

Description

Overview of the Indoline (B122111) Scaffold in Academic Research

The indoline scaffold is a key component in numerous natural products and synthetic compounds with a wide array of biological activities. ekb.egnih.gov Researchers have successfully developed indoline-based compounds with applications as anticancer, anti-inflammatory, antioxidant, and anticoagulant agents. ekb.eg Its prevalence in medicinal chemistry underscores the importance of creating new and diverse synthetic routes to access novel derivatives. researchgate.netekb.eg The development of such methods allows for the fine-tuning of the molecule's properties to enhance its efficacy and selectivity for specific biological targets. rsc.org

Rationale for Investigating Halogenated Hydroxyindoline Systems

The introduction of halogen atoms, such as bromine and fluorine, into organic molecules can dramatically alter their physicochemical properties. researchgate.netnih.gov This strategic placement can influence a compound's metabolic stability, lipophilicity, and binding affinity to its target. researchgate.netnih.gov Fluorine, in particular, is known to increase metabolic stability and membrane permeability, which can lead to improved bioavailability of a drug. rsc.orgnih.gov More than 20% of all pharmaceuticals on the market contain fluorine. rsc.org

Similarly, bromine substitution can significantly enhance biological activity. nih.gov The presence of a hydroxyl group (-OH) can also contribute to the molecule's activity, often by forming hydrogen bonds with the target protein. nih.gov The combination of these functional groups on an indoline scaffold presents a compelling strategy for the design of novel drug candidates.

Positioning of 7-Bromo-5-fluoro-3-hydroxyindoline within Indoline Chemistry

While specific research on this compound is not extensively documented in publicly available literature, its structural components suggest significant potential in medicinal chemistry. The compound is a derivative of indoline, featuring a bromine atom at the 7-position, a fluorine atom at the 5-position, and a hydroxyl group at the 3-position. This specific arrangement of substituents is of interest for several reasons.

The presence and position of the halogen atoms can influence the electronic properties of the aromatic ring and provide sites for further chemical modification. acs.orgnih.gov The hydroxyl group at the 3-position is a common feature in biologically active indolines and their oxidized counterparts, indolinones. nih.govnih.gov For instance, derivatives of 3-hydroxyindolin-2-one (B1221191) have been synthesized and show potential as anticancer agents. rsc.orgrsc.org

The table below outlines some key properties of related chemical structures, providing context for the potential characteristics of this compound.

| Feature | General Property of Indoline Derivatives | Reference |

| Biological Activity | Anticancer, anti-inflammatory, antibacterial | ekb.egnih.gov |

| Effect of Fluorine | Increased metabolic stability and bioavailability | rsc.orgnih.gov |

| Effect of Bromine | Enhanced biological potency | nih.gov |

| 3-Hydroxy Group | Can form key hydrogen bonds with biological targets | nih.gov |

Given the established importance of the indoline scaffold and the beneficial effects of halogen and hydroxyl substitutions, this compound represents a promising, albeit currently under-investigated, molecule for future research and development in medicinal chemistry. Further synthetic and biological evaluation is warranted to fully elucidate its potential.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-5-fluoro-2,3-dihydro-1H-indol-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c9-6-2-4(10)1-5-7(12)3-11-8(5)6/h1-2,7,11-12H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOBWYSNIFMNMBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(N1)C(=CC(=C2)F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 7 Bromo 5 Fluoro 3 Hydroxyindoline

Retrosynthetic Analysis of 7-Bromo-5-fluoro-3-hydroxyindoline

A retrosynthetic analysis of this compound dictates a strategy where the core indoline (B122111) structure is assembled first, followed by the selective introduction of halogen and hydroxyl functionalities. The primary disconnections are the C-N and C-C bonds of the heterocyclic ring and the C-halogen bonds on the aromatic ring.

A plausible retrosynthetic pathway begins by disconnecting the C-Br and C-F bonds, leading back to a 3-hydroxyindoline precursor. This approach is logical as direct C-H functionalization is a common strategy for late-stage halogenation. The hydroxyl group at the C-3 position can be envisioned as arising from the reduction of a corresponding indolin-3-one (isatin) derivative or the oxidation of the indoline C-3 position.

Further disconnection of the indoline ring itself, typically at the N1-C2 bond, leads back to a substituted 2-vinylaniline or a β-arylethylamine derivative. These precursors, containing the necessary fluorine atom and a precursor to the bromine atom, can be synthesized from more readily available benzene (B151609) derivatives. This step-by-step deconstruction allows for a strategic forward synthesis where the complexity of the molecule is built progressively, addressing the challenges of regioselectivity at each stage.

Precursor Synthesis and Functionalization for Indoline Ring Formation

The construction of the indoline core is a critical step that precedes the introduction of specific substituents. The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern.

Multiple cyclization strategies have been developed for the synthesis of the indoline scaffold. These methods often involve the formation of a key C-N bond to close the five-membered ring.

Palladium-Catalyzed Intramolecular Amination : This method utilizes a palladium catalyst to facilitate the intramolecular C-H amination of β-arylethylamine substrates. organic-chemistry.orgnih.gov For instance, N-protected phenethylamine derivatives can undergo cyclization to form the indoline ring in good yields under mild conditions. organic-chemistry.org The directing group on the nitrogen atom plays a crucial role in activating the ortho-C-H bond for amination.

Copper-Catalyzed Domino Reactions : A highly efficient one-pot procedure for indoline synthesis involves a domino copper-catalyzed amidation followed by a nucleophilic substitution reaction. acs.org This approach starts with substituted 2-iodophenethyl mesylates, which react with an amine source to form the indoline structure in excellent yields. acs.org

Reductive Cyclization : This strategy often starts with an ortho-substituted nitroarene. For example, o-nitrotoluene derivatives can be converted to enamines, which then undergo reductive cyclization to yield the indole (B1671886) or indoline product. pharmaguideline.com Another approach involves the reduction of nitro groups using reagents like iron in acidic conditions, which can trigger a cascade cyclization to form polycyclic indolines. rwth-aachen.de

| Cyclization Method | Catalyst/Reagent | Precursor Type | Key Features |

| Intramolecular C-H Amination | Palladium (II) catalysts | N-protected β-arylethylamines | High efficiency, mild conditions, use of directing groups. organic-chemistry.org |

| Domino Amidation/Cyclization | Copper (I) or (II) catalysts | 2-halophenethyl derivatives | One-pot procedure, excellent yields. acs.org |

| Reductive Cyclization | Iron/HCl, NaBH4 | o-nitroaryl derivatives | Forms indoline from readily available nitro compounds. pharmaguideline.comrwth-aachen.de |

Indolines are often prepared by the reduction of the corresponding indole. The selective reduction of the pyrrole ring of an indole without affecting the benzene ring can be achieved using various methods.

Borane Reagents : The reduction of indole compounds to indolines can be performed rapidly and in good yields using a borane reagent in the presence of trifluoroacetic acid. google.com This method is effective for indoles that may be sensitive to catalytic hydrogenation.

Metal-Acid Reductions : A classic and efficient method for reducing indole to indoline involves the use of zinc dust in the presence of a strong acid like 85% phosphoric acid. researchgate.net This approach often prevents the polymerization that can occur with other strong acid reductions. researchgate.net

Catalytic Hydrogenation : While a common reduction method, catalytic hydrogenation can sometimes lead to over-reduction of the benzene ring. However, with careful selection of catalysts (e.g., palladium on carbon) and reaction conditions, selective reduction of the indole C2-C3 double bond can be achieved.

Selective Halogenation Strategies for Bromine and Fluorine Introduction

The introduction of halogen atoms at specific positions on the indoline ring is a significant challenge due to the multiple reactive C-H bonds. Regioselectivity is typically achieved through the use of directing groups or by exploiting the inherent electronic properties of a pre-functionalized substrate.

The C-7 position of the indoline ring is generally less reactive than other positions. Therefore, direct and selective bromination at this site often requires a directing-group strategy to bring the catalyst and brominating agent into proximity with the C-7 C-H bond.

Rhodium-Catalyzed C-H Activation : An efficient method for the selective C-7 halogenation of indolines has been developed using a rhodium catalyst. researchgate.net In this process, an N-pyrimidyl directing group on the indoline nitrogen directs the halogenation to the C-7 position using N-halosuccinimides (NBS for bromination) as the halogen source. researchgate.net The N-pivaloyl group has also been shown to be effective in directing rhodium-catalyzed C-7 functionalization. nih.gov

Palladium-Catalyzed Halogenation : Palladium catalysts are also effective for directing-group-assisted regioselective halogenation at the C-7 position of indolines. semanticscholar.org These methods provide a powerful route to 7-haloindolines, which are versatile intermediates for further synthetic transformations. semanticscholar.org A direct and regioselective C7-bromination of related heterocyclic systems like 1H-indazole has been achieved with N-bromosuccinimide (NBS), suggesting its applicability to activated indoline scaffolds. nih.gov

| Halogenation Strategy | Catalyst | Directing Group | Halogen Source | Target Position |

| C-H Activation | Rhodium(III) Complex | N-Pyrimidyl | N-Bromosuccinimide (NBS) | C-7 |

| C-H Activation | Palladium(II) Complex | Removable Directing Groups | N-Bromosuccinimide (NBS) | C-7 |

Direct C-H fluorination is a challenging transformation. While methods for functionalizing the C-5 position of indoles exist, they often rely on the electronic bias of existing substituents or the use of directing groups.

Metal-Free Fluorination : For certain aromatic systems, regioselective C-5 C-H fluorination can be achieved under metal-free conditions. scispace.com For instance, using Selectfluor as the fluorine source, C-H fluorination at the C-5 position of 8-aminoquinoline amides proceeds smoothly. scispace.com A similar strategy could potentially be adapted for indoline scaffolds by installing a suitable directing group that favors C-5 activation.

Precursor Functionalization : An alternative to direct C-H fluorination is the synthesis of the indoline core from a precursor that already contains the fluorine atom at the desired position. For example, a synthesis could start from a commercially available 4-fluoroaniline or 4-fluoronitrobenzene derivative. This precursor would then be elaborated through cyclization and other functional group manipulations to build the final this compound structure. This approach circumvents the challenges of selective late-stage fluorination. For example, 5-fluoroindole can be synthesized from 4-fluoronitrobenzene through a multi-step process involving a reductive cyclization. diva-portal.org This 5-fluoroindole could then be reduced to 5-fluoroindoline (B1304769) and subsequently brominated at the C-7 position.

Sequential vs. Concurrent Halogenation Techniques

The synthesis of a di-halogenated indoline such as this compound presents a significant regiochemical challenge. Direct halogenation of the indoline or indole nucleus is often difficult to control and typically leads to substitution at the most electronically activated positions (C3, C5, and C2), making the specific 7-bromo-5-fluoro pattern difficult to achieve. Therefore, a more strategic approach involves the use of a pre-functionalized aromatic precursor, which is then cyclized to form the indoline ring.

Sequential Halogenation: This is the more plausible and controllable strategy. The synthesis would likely commence with a commercially available aniline (B41778) derivative, such as 4-fluoroaniline. This starting material would undergo regioselective bromination. Electrophilic aromatic substitution on fluoroaniline derivatives is directed by the activating amino group and the deactivating but ortho-, para-directing fluorine atom. To achieve the desired 2-bromo-4-fluoro-aniline intermediate, careful selection of brominating agents (e.g., N-Bromosuccinimide, NBS) and reaction conditions is paramount. Following the introduction of the bromine atom, the aniline could be elaborated (e.g., via alkylation) and then subjected to a cyclization reaction to form the 7-bromo-5-fluoroindoline (B7864075) core. This stepwise introduction of halogen atoms ensures precise control over their final positions on the aromatic ring.

Concurrent Halogenation: The simultaneous introduction of two different halogens onto an aromatic ring in a single step is synthetically challenging and rarely achieves high regioselectivity for specific isomers like the 7-bromo-5-fluoro pattern. Such methods are generally not employed for the synthesis of precisely substituted heterocycles due to the formation of complex product mixtures that are difficult to separate.

A more common and effective strategy circumvents the direct halogenation of the heterocyclic core by starting with an already di-halogenated precursor, such as 2-bromo-4-fluoro-6-nitrotoluene, which can then be reduced and cyclized to form the desired indoline skeleton.

Stereocontrolled Hydroxylation at the C-3 Position of the Indoline Ring

The introduction of a hydroxyl group at the C-3 position of the 7-bromo-5-fluoroindoline core creates a chiral center. Therefore, controlling the stereochemistry of this hydroxylation is a critical aspect of the synthesis.

Methods for Introduction of the Hydroxyl Group

Several methods can be envisioned for the C-3 hydroxylation of the indoline ring.

Reduction of a Ketone Precursor: A reliable method involves the synthesis of the corresponding ketone, 7-bromo-5-fluoroindolin-3-one. This intermediate can be prepared and subsequently reduced to the desired alcohol. Various reducing agents can be employed for this transformation.

Direct C-H Oxidation: Modern synthetic methods allow for the direct oxidation of C(sp³)–H bonds. This approach is highly atom-economical. Both transition-metal-catalyzed methods and biocatalytic approaches can be utilized.

Biocatalytic Hydroxylation: Enzymes, particularly cytochrome P450 monooxygenases, are known to be powerful catalysts for selective C–H activation and oxyfunctionalization under mild conditions beilstein-journals.org. Directed evolution of enzymes like 2-hydroxybiphenyl 3-monooxygenase has yielded variants capable of hydroxylating indole and its derivatives, including bromo-substituted indoles nih.govresearchgate.net. Such enzymatic methods can offer high regio- and stereoselectivity.

Table 1: Comparison of C-3 Hydroxylation Methods

| Method | Precursor | Key Reagents/Catalysts | Advantages | Disadvantages |

| Ketone Reduction | 7-Bromo-5-fluoroindolin-3-one | NaBH₄, LiAlH₄, Chiral reducing agents | Well-established, predictable | Requires synthesis of ketone precursor |

| Direct C-H Oxidation | 7-Bromo-5-fluoroindoline | Metal catalysts (e.g., Pd, Ru), oxidants | Atom-economical, direct | Can lack selectivity, harsh conditions |

| Biocatalytic Hydroxylation | 7-Bromo-5-fluoroindoline | Engineered enzymes (e.g., P450s) | High selectivity, mild conditions, green | Enzyme development required, substrate scope |

Control of Stereochemistry at the C-3 Chiral Center

Achieving stereocontrol during the introduction of the C-3 hydroxyl group is essential for producing enantiomerically pure material.

Asymmetric Reduction: If proceeding via a ketone intermediate, the use of chiral reducing agents or catalytic asymmetric hydrogenation can yield the alcohol with high enantiomeric excess (ee). Catalysts based on chiral ligands complexed to metals like Ruthenium or Rhodium are effective for such transformations.

Catalytic Asymmetric Synthesis: A large number of catalytic asymmetric strategies have been developed for the synthesis of chiral 3-hydroxyoxindoles (a related class of compounds), which can be adapted for indolines beilstein-journals.orgnih.govscispace.com. These methods often employ either transition metal complexes with chiral ligands or organocatalysts to create the stereocenter with high fidelity beilstein-journals.orgnih.gov. For instance, an enantioselective Friedel-Crafts alkylation of indoles with ethyl glyoxylate, catalyzed by a chiral N,N'-dioxide-Sc(III) complex, produces 3-indolyl(hydroxy)acetates with up to 95% ee, demonstrating a powerful method for establishing the C-3 hydroxylated stereocenter nih.gov.

Enzymatic Resolution: In a biocatalytic approach, enzymes can selectively hydroxylate one enantiomer of a racemic indoline starting material or selectively produce one stereoisomer of the hydroxylated product, offering a direct route to the enantioenriched compound acs.org.

Cascade and Multi-Component Reactions in this compound Synthesis

Cascade reactions and multi-component reactions (MCRs) are powerful tools in modern organic synthesis, enabling the construction of complex molecules from simple precursors in a single operation. arkat-usa.orgnih.goviitj.ac.inrsc.org These approaches are highly efficient, minimizing waste and purification steps.

A hypothetical MCR for the synthesis of the target molecule could involve the reaction of a 2-bromo-4-fluoroaniline derivative, an aldehyde, and a third component that ultimately forms the five-membered ring of the indoline. For example, palladium/norbornene (Pd/NBE) cooperative catalysis has been used in four-component reactions to rapidly synthesize 3,3-disubstituted indolines from aryl iodides rsc.org. Adapting such a strategy could provide a modular and convergent route to the desired scaffold. Cascade reactions, where a series of intramolecular transformations are triggered by a single event, could also be designed to form the indoline ring and install the C-3 hydroxyl group in a controlled sequence nih.govnih.gov. These advanced strategies offer significant advantages in terms of step- and atom-economy.

Green Chemistry Approaches and Sustainable Synthesis Innovations for this compound

The principles of green chemistry are increasingly integral to the design of synthetic routes, aiming to reduce environmental impact. beilstein-journals.orgresearchgate.nettandfonline.comresearchgate.net

Biocatalysis: As mentioned, enzymatic halogenation and hydroxylation represent highly attractive green alternatives. Flavin-dependent halogenases can use benign halide salts in aqueous media, avoiding hazardous electrophilic halogen sources frontiersin.org. Similarly, enzymatic hydroxylation occurs under mild, environmentally friendly conditions beilstein-journals.orgresearchgate.net.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and often allows for the use of greener solvents or even solvent-free conditions, contributing to a more sustainable process researchgate.nettandfonline.comtandfonline.com.

Atom Economy: MCRs and cascade reactions are inherently green as they maximize the incorporation of atoms from the starting materials into the final product, reducing waste nih.gov.

Green Solvents: Exploring the use of water, ionic liquids, or deep-eutectic liquids as reaction media instead of volatile organic compounds can significantly improve the environmental profile of the synthesis tandfonline.comresearchgate.net.

Table 2: Green Chemistry Strategies in Synthesis

| Strategy | Principle | Application Example | Reference |

| Biocatalysis | Use of enzymes | Enzymatic C-H hydroxylation or regioselective halogenation | beilstein-journals.orgfrontiersin.org |

| Microwave Irradiation | Energy efficiency | Rapid, one-pot, three-component reactions | tandfonline.comtandfonline.com |

| Multi-Component Reactions | Atom Economy | One-pot synthesis of functionalized indolines | nih.govrsc.org |

| Green Solvents | Safer Chemicals | Reactions performed in water or ionic liquids | researchgate.net |

Isolation and Purification Techniques for this compound and Intermediates

The purification of intermediates and the final product is a critical stage of the synthesis. Given the chiral and halogenated nature of this compound, specific techniques are required.

Standard Purification: Intermediates during the synthesis can typically be purified using standard laboratory techniques such as flash column chromatography on silica gel or recrystallization.

Purification of Halogenated Compounds: The purification of halogenated indole alkaloids often involves a combination of chromatographic techniques to separate them from complex mixtures researchgate.netnih.govnih.gov.

Separation of Stereoisomers: Since the final product is chiral, separating the racemic mixture into its constituent enantiomers is necessary to obtain a single, optically pure compound.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase is a powerful analytical and preparative method for separating enantiomers.

Diastereomeric Crystallization: This classical resolution technique involves reacting the racemic mixture of this compound with an enantiomerically pure chiral resolving agent (e.g., a chiral acid or base). This reaction forms a mixture of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization ucl.ac.ukwikipedia.org. Once separated, the chiral resolving agent is cleaved to yield the pure enantiomer of the target compound. The efficiency of this method can be highly dependent on the choice of solvent and crystallization conditions gavinpublishers.com. Seeding the solution with a pure crystal can sometimes facilitate the crystallization of the desired diastereomer reddit.com.

Chemical Reactivity and Transformation Studies of 7 Bromo 5 Fluoro 3 Hydroxyindoline

Reactions Involving the Indoline (B122111) Nitrogen Atom

The secondary amine within the indoline ring of 7-Bromo-5-fluoro-3-hydroxyindoline is a key site for functionalization. Its nucleophilic character allows for a variety of transformations, enabling the introduction of diverse substituents.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the indoline can readily undergo N-alkylation and N-acylation reactions. These transformations are fundamental in modifying the electronic and steric properties of the molecule.

N-Alkylation: While specific examples for this compound are not extensively documented in publicly available literature, the N-alkylation of similar indoline scaffolds is a well-established process. Typically, this involves the reaction of the indoline with an alkyl halide in the presence of a base to deprotonate the nitrogen, thereby increasing its nucleophilicity. The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions.

N-Acylation: The introduction of an acyl group onto the indoline nitrogen can be achieved by reacting this compound with an acyl chloride or an acid anhydride. This reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the acid generated during the reaction. The resulting N-acyl derivatives are generally more stable and can serve as important intermediates in multi-step syntheses. The presence of the 3-hydroxy group may necessitate the use of a protecting group strategy to prevent O-acylation.

| Reaction Type | Reagents | General Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH) | Inert solvent (e.g., DMF, ACN) | N-Alkyl-7-bromo-5-fluoro-3-hydroxyindoline |

| N-Acylation | Acyl chloride or Anhydride, Base (e.g., Et₃N, Pyridine) | Inert solvent (e.g., DCM, THF) | N-Acyl-7-bromo-5-fluoro-3-hydroxyindoline |

Heteroatom Substitutions and Functionalization

Beyond simple alkylation and acylation, the indoline nitrogen can participate in the formation of bonds with other heteroatoms. A notable example is the copper-catalyzed C-N coupling reaction. Research on the related compound, 7-bromo-5-fluoroindoline (B7864075), has demonstrated its utility in forming a C-N bond with diaryliodonium salts. This type of reaction, often employing a copper(I) catalyst, allows for the introduction of aryl groups at the nitrogen position. The reaction conditions, including the choice of ligand and base, are critical for achieving high yields and selectivity. The 3-hydroxy group in the target molecule might require protection to avoid interference with the catalytic cycle.

Transformations at the Halogenated Aromatic Ring of this compound

The bromine and fluorine atoms on the aromatic ring of this compound are key handles for a variety of chemical transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The bromine atom at the 7-position of the indoline ring is an excellent substrate for a wide range of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures.

Suzuki Coupling: This palladium-catalyzed reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester. This method is widely used for the formation of C-C bonds and would allow for the introduction of various aryl or vinyl substituents at the 7-position of the indoline core. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a C-C bond between the aryl bromide and a terminal alkyne. This palladium/copper co-catalyzed process is a reliable method for introducing alkynyl moieties, which can be further functionalized.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a C-N bond between the aryl bromide and an amine. This allows for the introduction of a wide range of primary and secondary amines at the 7-position, providing access to a diverse set of derivatives.

While these reactions are well-established for various aryl bromides, specific optimized conditions for this compound would need to be determined experimentally. The presence of the free hydroxyl and amino groups may necessitate the use of appropriate protecting groups to avoid side reactions and catalyst deactivation.

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Boronic acid/ester | Pd catalyst, Ligand, Base | 7-Aryl/vinyl-5-fluoro-3-hydroxyindoline |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 7-Alkynyl-5-fluoro-3-hydroxyindoline |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | 7-Amino-5-fluoro-3-hydroxyindoline |

Electrophilic Aromatic Substitution Patterns and Limitations

The aromatic ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the halogen substituents. The directing effects of the existing substituents would need to be considered to predict the regioselectivity of any potential electrophilic attack. The amino group of the indoline is a strong activating group and would direct electrophiles to the ortho and para positions (relative to the nitrogen). However, the bromine at the 7-position and the fluorine at the 5-position are deactivating and meta-directing (relative to themselves). The interplay of these electronic effects makes predicting the outcome of electrophilic aromatic substitution challenging. Furthermore, the acidic conditions often employed in these reactions could lead to side reactions involving the hydroxy group or protonation of the indoline nitrogen. Due to these limitations, specific examples of electrophilic aromatic substitution on this scaffold are not commonly reported.

No Publicly Available Research on the Chemical Reactivity of this compound

Despite a comprehensive search of available scientific literature and chemical databases, no specific research detailing the chemical reactivity and transformation studies of this compound could be located.

While information exists for structurally related compounds, such as 7-bromo-5-fluoroindoline-2,3-dione (B2367761) and various indole (B1671886) derivatives, data pertaining to the chemical derivatizations of the C-3 hydroxyl group, ring-opening and rearrangement reactions, or the chemo- and regioselectivity of reactions for this compound itself is not present in the public domain.

This lack of available data prevents a detailed discussion and the creation of data tables as requested for the following outlined topics:

Chemo- and Regioselectivity in Reactions of this compound

It is possible that research on this specific compound has been conducted in private industrial settings and not published, or that it is a novel compound with yet-to-be-published reactivity studies. Without accessible research findings, a scientifically accurate and informative article on the chemical reactivity and transformation of this compound cannot be generated at this time.

Spectroscopic Data for this compound Not Publicly Available

A comprehensive search for published spectroscopic and structural elucidation data for the chemical compound this compound has yielded no specific experimental results for this molecule. While information is available for structurally related compounds, such as isomers and precursors, the detailed NMR and mass spectrometry data required to construct a thorough analysis of this compound itself is not present in the accessible scientific literature.

Efforts to locate ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) data specific to this compound were unsuccessful. The required detailed research findings and data tables for a complete spectroscopic characterization as outlined could not be generated due to the absence of primary source material.

Analysis of related compounds, such as 7-Bromo-5-fluoroindole and 4-Bromo-7-fluoro-3-hydroxyindoline, was considered. However, the significant structural differences—including the oxidation state of the five-membered ring and the positions of the halogen substituents—mean that their spectroscopic data would not be representative of this compound and would lead to a scientifically inaccurate article.

Consequently, the requested article focusing on the spectroscopic characterization and structural elucidation of this compound cannot be provided at this time.

Spectroscopic Characterization and Structural Elucidation of 7 Bromo 5 Fluoro 3 Hydroxyindoline

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural confirmation of synthesized compounds by analyzing their fragmentation patterns. In a typical MS/MS experiment for 7-bromo-5-fluoro-3-hydroxyindoline, the protonated molecule ([M+H]⁺) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a roadmap to the molecule's structure.

Based on the known fragmentation patterns of related halogenated and hydroxylated indoline (B122111) structures, a plausible fragmentation pathway can be proposed. The initial fragmentation would likely involve the loss of the hydroxyl group as a water molecule (H₂O), a common neutral loss for alcohols. Subsequent fragmentation could involve the loss of the bromine or fluorine atoms, or cleavage of the five-membered ring. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O | Dehydrated parent molecule |

| [M+H]⁺ | [M+H - Br]⁺ | Br radical | Debrominated parent molecule |

| [M+H - H₂O]⁺ | [M+H - H₂O - CO]⁺ | CO | Loss of carbonyl from the five-membered ring |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to its various functional groups. The hydroxyl (-OH) and amine (-NH) groups will show stretching vibrations in the high-frequency region of the spectrum. The aromatic ring will have characteristic C-H and C=C stretching and bending vibrations. The carbon-halogen bonds (C-F and C-Br) will have absorptions in the fingerprint region.

Table 2: Predicted Characteristic IR and Raman Frequencies for this compound

| Functional Group | Predicted Frequency Range (cm⁻¹) | Type of Vibration |

|---|---|---|

| O-H (hydroxyl) | 3200-3600 | Stretching |

| N-H (amine) | 3300-3500 | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C=C (aromatic) | 1450-1600 | Stretching |

| C-F | 1000-1400 | Stretching |

| C-Br | 500-600 | Stretching |

| C-N | 1250-1350 | Stretching |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly the chromophores. The indoline ring system, being an aromatic derivative, is the primary chromophore in this compound. The absorption of UV or visible light excites electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

The parent indole (B1671886) molecule exhibits absorption bands around 270-290 nm due to π-π* transitions. The presence of substituents on the benzene (B151609) ring of the indoline core—hydroxyl, bromo, and fluoro groups—is expected to cause shifts in the absorption maxima. These substituents act as auxochromes, and their electron-donating or -withdrawing effects can alter the energy of the electronic transitions. Specifically, the hydroxyl group is a strong activating group and is likely to cause a bathochromic (red) shift in the absorption maximum. The halogens will also influence the spectrum.

Table 3: Predicted UV-Vis Absorption Data for this compound in a Polar Solvent

| Electronic Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | ~280-300 | High |

X-ray Crystallography for Solid-State Structural Determination (if applicable)

For this technique to be applicable, the compound must first be grown into a single crystal of suitable quality. If a suitable crystal can be obtained, X-ray diffraction analysis would reveal the exact spatial relationship between the bromine, fluorine, and hydroxyl substituents on the indoline core, as well as the planarity and geometry of the ring system. As of the current literature survey, no published X-ray crystallographic data for this compound is available. Therefore, this section remains a prospective analysis of a powerful, yet currently unapplied, characterization method for this specific compound.

Computational Chemistry and Theoretical Investigations of 7 Bromo 5 Fluoro 3 Hydroxyindoline

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties of 7-Bromo-5-fluoro-3-hydroxyindoline.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. For this compound, this would involve considering the different possible conformations of the five-membered indoline (B122111) ring and the orientation of the hydroxyl group. Theoretical calculations would identify the global minimum energy conformation, which is the most stable arrangement of the atoms.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.89 | ||

| C-F | 1.35 | ||

| C-O | 1.43 | ||

| O-H | 0.96 | ||

| C-N | 1.47 | ||

| C-C (aromatic) | 1.39 | ||

| C-C (aliphatic) | 1.54 | ||

| C-C-N | 108.5 | ||

| C-O-H | 109.2 | ||

| H-O-C-C | 175.4 |

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations.

The electronic structure of a molecule dictates its reactivity. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution within a molecule. For this compound, the MEP would likely show negative potential (red/yellow) around the electronegative fluorine, bromine, and oxygen atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations.

Quantum chemical calculations can predict spectroscopic data, which can then be compared with experimental results for structure verification. For this compound, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, ¹⁵N, and ¹⁹F could be calculated. Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be computed, helping to assign the various stretching and bending modes of the molecule's functional groups.

Molecular Dynamics Simulations and Conformational Analysis

While DFT focuses on a static, minimum-energy structure, molecular dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. An MD simulation of this compound would track the motions of its atoms, revealing the flexibility of the indoline ring and the accessible conformations in solution. This is particularly important for understanding how the molecule might interact with biological targets.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. For a series of related indoline derivatives, a QSPR model could be developed to predict properties such as solubility, boiling point, or receptor binding affinity based on calculated molecular descriptors.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. For instance, if this compound were to undergo a chemical reaction, such as a substitution or elimination, computational methods could be used to map out the entire reaction pathway. This involves locating the transition state—the highest energy point along the reaction coordinate—and calculating its energy. The activation energy, which is the difference in energy between the reactants and the transition state, determines the reaction rate.

In Silico Screening and Virtual Library Generation for Derivatives

The indoline nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. nih.govu-tokyo.ac.jpnih.gov The specific substitution pattern of this compound, featuring a halogenated benzene (B151609) ring and a hydroxyl group on the five-membered ring, presents a unique starting point for drug discovery efforts. Computational chemistry provides powerful tools for exploring the chemical space around this scaffold through the generation and screening of virtual libraries, aiming to identify derivatives with enhanced potency and selectivity for specific biological targets.

The process of in silico screening and virtual library generation is a cornerstone of modern drug design, allowing for the rapid, cost-effective evaluation of vast numbers of potential drug candidates before their synthesis is undertaken. This approach is particularly valuable for optimizing lead compounds by systematically modifying a core structure and predicting the effect of these modifications on biological activity.

Virtual Library Generation

The foundation of this process is the creation of a focused virtual library of derivatives based on the this compound scaffold. This involves the computational modification of the parent molecule at specific, synthetically accessible positions. For this scaffold, the primary points for diversification are the hydroxyl group at the C3 position and the secondary amine at the N1 position.

The generation of the library can be performed using cheminformatics toolkits like RDKit or specialized software platforms that allow for scaffold-based enumeration. chemaxon.comnih.gov The process begins by defining the core scaffold and specifying the attachment points for various functional groups (R-groups). A curated collection of building blocks, or R-groups, is then systematically attached to these points to generate a large, diverse set of virtual molecules. The choice of R-groups is critical and is typically guided by principles of medicinal chemistry to explore different physicochemical properties, such as size, hydrogen bonding capacity, lipophilicity, and charge.

Below is a representative, hypothetical virtual library generated from the this compound scaffold, illustrating modifications at the N1 and C3-OH positions.

| Derivative ID | Scaffold | Modification at N1 (R1) | Modification at C3-O (R2) | Resulting Structure |

| BFHI-001 | This compound | -H | -COCH₃ (Acetyl) | 1-Acetyl-7-bromo-5-fluoroindolin-3-yl acetate |

| BFHI-002 | This compound | -CH₂-Ph (Benzyl) | -H | 1-Benzyl-7-bromo-5-fluoroindolin-3-ol |

| BFHI-003 | This compound | -SO₂-CH₃ (Mesyl) | -H | 7-Bromo-5-fluoro-1-(methylsulfonyl)indolin-3-ol |

| BFHI-004 | This compound | -H | -CH₂-COOH (Carboxymethyl) | 2-((7-Bromo-5-fluoroindolin-3-yl)oxy)acetic acid |

| BFHI-005 | This compound | -CO-NH-Ph (Phenylcarbamoyl) | -H | 7-Bromo-5-fluoro-3-hydroxy-N-phenylindoline-1-carboxamide |

Table 1: A hypothetical virtual library of derivatives based on the this compound scaffold. The table shows various substitutions at the N1 and C3-hydroxyl positions to explore different chemical functionalities.

In Silico Screening

Once the virtual library is generated, the next step is to screen it against a specific biological target to identify compounds that are most likely to exhibit the desired activity. This is typically achieved through molecular docking simulations. nih.govnih.gov For this theoretical investigation, a relevant protein kinase, a common target for indoline-based inhibitors, is selected as the receptor. farmaceut.orgmdpi.com

The screening process involves:

Receptor Preparation: A high-resolution 3D structure of the target protein kinase is obtained from a repository like the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site or active pocket.

Ligand Preparation: The 3D structures of all compounds in the virtual library are generated and optimized to their lowest energy conformation.

Molecular Docking: Each ligand is computationally "docked" into the defined binding site of the receptor. Docking algorithms systematically sample different orientations and conformations of the ligand within the binding site and calculate a "docking score" for each pose, which estimates the binding affinity.

Analysis and Hit Selection: The compounds are ranked based on their docking scores. The top-ranked compounds are then visually inspected to analyze their binding modes, focusing on key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds with critical amino acid residues in the active site. The presence of halogen atoms (bromine and fluorine) in the scaffold makes the analysis of potential halogen bonds particularly relevant.

The results of such a hypothetical screening are summarized in the table below.

| Derivative ID | Docking Score (kcal/mol) | Predicted Key Interactions | Interacting Residues (Hypothetical) |

| BFHI-001 | -7.8 | Hydrogen bond, Halogen bond | Gln131, Met134 |

| BFHI-002 | -9.2 | Hydrogen bond, π-π stacking | Gln131, Phe201 |

| BFHI-003 | -8.5 | Hydrogen bond, Hydrophobic | Val115, Leu188 |

| BFHI-004 | -8.1 | Hydrogen bond, Ionic interaction | Lys95, Gln131 |

| BFHI-005 | -9.5 | Multiple H-bonds, π-π stacking | Gln131, Asp200, Phe201 |

Table 2: Hypothetical molecular docking results for the virtual library derivatives against a protein kinase target. The docking score represents the predicted binding affinity, with more negative values indicating stronger binding. Key interactions and potential interacting amino acid residues are listed.

Based on this in silico screening, derivatives BFHI-002 and BFHI-005 emerge as the most promising candidates due to their superior docking scores. The predicted binding modes suggest that the addition of aromatic groups (benzyl and phenylcarbamoyl) facilitates favorable π-π stacking interactions within the kinase active site, in addition to the hydrogen bonds formed by the core structure. These computational hits would be prioritized for chemical synthesis and subsequent in vitro biological evaluation to validate the predictions and further guide the drug discovery process.

Biological Activity and Mechanistic Investigations of 7 Bromo 5 Fluoro 3 Hydroxyindoline Derivatives

Design Principles for Modulating Biological Activity based on Indoline (B122111) Scaffold

The biological activity of indoline derivatives is intricately linked to the nature and position of substituents on the indoline core. The introduction of halogen atoms, such as bromine and fluorine, at specific positions can significantly influence the compound's lipophilicity, electronic properties, and ability to interact with biological targets. The presence of a hydroxyl group at the C-3 position introduces a potential site for hydrogen bonding, which can be crucial for binding to enzyme active sites or other biological receptors.

The design of novel indoline-based therapeutic agents often relies on established structure-activity relationships. For instance, the incorporation of fluorine can enhance metabolic stability and binding affinity, while bromine can increase potency. The combination of these halogens with a hydroxyl group on the indoline scaffold presents a unique chemical space for developing compounds with tailored biological activities. Computational methods, such as molecular docking and dynamics simulations, are increasingly employed to predict the interaction of these derivatives with specific biological targets, thereby guiding the synthesis of more potent and selective compounds. researchgate.net

In Vitro Biological Screening Platforms and Methodologies

The evaluation of the biological activity of 7-Bromo-5-fluoro-3-hydroxyindoline derivatives necessitates a range of specialized in vitro screening platforms. These assays are designed to assess the compound's efficacy against various pathogens and cell lines, as well as to elucidate its mechanism of action.

The antimicrobial potential of novel compounds is typically first assessed using broth microdilution or agar (B569324) diffusion methods to determine the minimum inhibitory concentration (MIC). These assays are performed against a panel of clinically relevant bacterial and fungal strains, including both Gram-positive and Gram-negative bacteria. For instance, studies on substituted indole (B1671886) and nitrobenzenamine based metal complexes have utilized these methods to evaluate their efficacy against pathogens like Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, and various fungal species. researchgate.net The activity of 6-substituted indolo[1,2-c]quinazolines has also been screened against a similar panel of bacteria and fungi. nih.gov

Table 1: Representative Antimicrobial Activity of Substituted Indole Derivatives

| Compound/Derivative | Test Organism | Activity/Result | Reference |

|---|---|---|---|

| Cr(C34H32N8O4)OAc2 | S. aureus, B. subtilis, P. aeruginosa, E. coli, S. typhi, Rizoctonia sp., Aspergillus sp., Penicillium sp. | Shows best antimicrobial activity against all pathogens | researchgate.net |

| Indolo[1,2-c]quinazoline (IIc) | Various bacterial and fungal strains | Potent activity against all tested strains (except S. typhimurium) | nih.gov |

The antiviral activity of indoline derivatives can be evaluated using cell-based assays that measure the inhibition of viral replication. For influenza virus, this often involves infecting Madin-Darby canine kidney (MDCK) cells in the presence of the test compound and quantifying the reduction in viral load through methods like plaque reduction assays or real-time PCR. chula.ac.th The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays. Studies on plant-derived indole alkaloids have demonstrated their potent anti-influenza activity against both human and avian strains. chula.ac.th

Table 2: Antiviral Activity of Indole Derivatives against Influenza Virus

| Compound/Derivative | Virus Strain | Cell Line | IC50 | Reference |

|---|---|---|---|---|

| Strychnine sulfate | Influenza A/H5N1 | MDCK | 11.85 µg/ml | chula.ac.th |

| Harmalol | Influenza A/H5N1 | MDCK | 0.02 µg/ml | chula.ac.th |

| Harmane | Influenza A/H5N1 | MDCK | 0.023 µg/ml | chula.ac.th |

| Harmaline | Influenza A/H5N1 | MDCK | 3.42 µg/ml | chula.ac.th |

| Strychnine sulfate | Influenza A/H1N1 | MDCK | 0.06 µg/ml | chula.ac.th |

| Harmalol | Influenza A/H1N1 | MDCK | 0.035 µg/ml | chula.ac.th |

| Harmane | Influenza A/H1N1 | MDCK | 0.033 µg/ml | chula.ac.th |

The potential of this compound derivatives as anticancer agents is assessed by their ability to inhibit the growth of various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to determine cell viability and proliferation. oup.comkashanu.ac.irresearchgate.net The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is a standard measure of antiproliferative activity. kashanu.ac.ir These assays are conducted on a panel of human cancer cell lines, such as those from breast (MCF-7), liver (Hep-2), lung (A-549), and prostate (DU-145) cancers. oup.com

Table 3: Antiproliferative Activity of Representative Indoline Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 9d (Indoline derivative) | MGC-803 (Gastric) | 1.84 | kashanu.ac.ir |

| Compound 9d (Indoline derivative) | A549 (Lung) | 6.82 | kashanu.ac.ir |

| Compound 9d (Indoline derivative) | Kyse30 (Esophageal) | 1.61 | kashanu.ac.ir |

| Compound 9d (Indoline derivative) | Kyse450 (Esophageal) | 1.49 | kashanu.ac.ir |

Antivirulence strategies aim to disarm pathogens rather than kill them, thereby reducing the selective pressure for resistance development. nih.gov The effect of indoline derivatives on bacterial virulence can be assessed through various assays. Biofilm formation can be quantified using crystal violet staining. nih.govactanaturae.ru Quorum sensing (QS) inhibition can be monitored using reporter strains like Chromobacterium violaceum. nih.govactanaturae.runih.gov Hemolytic activity, a measure of toxin production, can be determined by measuring the lysis of red blood cells. nih.gov Studies on indole derivatives have shown their ability to interfere with these virulence factors in pathogens like Serratia marcescens and Pseudomonas aeruginosa. nih.govnih.govactanaturae.runih.gov

Table 4: Antivirulence Properties of Fluoro-Indole Derivatives

| Compound/Derivative | Target | Effect | Reference |

|---|---|---|---|

| 6-fluoroindole | Quorum Sensing in S. marcescens | Dose-dependent interference | nih.govactanaturae.runih.gov |

| 7-fluoroindole | Quorum Sensing in S. marcescens | Dose-dependent interference | nih.govactanaturae.runih.gov |

| 6-fluoroindole | Biofilm formation in S. marcescens | Suppression | nih.govactanaturae.runih.gov |

| 7-fluoroindole | Biofilm formation in S. marcescens | Suppression | nih.govactanaturae.runih.gov |

The antioxidant capacity of this compound derivatives can be evaluated using several in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to assess the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov Other methods include the measurement of lipid peroxidation inhibition and the assessment of the compound's ability to protect cells from oxidative stress induced by agents like hydrogen peroxide. nih.govnih.gov The presence of a hydroxyl group on the indoline ring is anticipated to contribute significantly to the antioxidant potential of these derivatives.

Therefore, it is not possible to provide a scientifically accurate and informative article that strictly adheres to the requested structure and content, as no data exists in the public domain regarding its structure-activity relationship, molecular target identification, enzyme inhibition, or receptor binding assays.

To provide an article that meets the professional and authoritative tone requested, it would be necessary to have access to published research on this specific compound. Without such sources, any generated content would be hypothetical and would not reflect actual scientific findings.

Molecular Target Identification and Mechanistic Insights

Cellular Pathway Modulation and Signal Transduction Analysis

Derivatives of the 7-bromo-5-fluoroindoline (B7864075) scaffold have been the subject of investigation for their potential to modulate cellular pathways, particularly those implicated in cancer progression. Research has focused on elucidating the mechanisms by which these compounds exert their cytotoxic and anti-proliferative effects. A notable area of study involves the targeting of key signaling molecules and the induction of apoptosis.

One area of significant findings is in the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Certain 1-benzyl-5-bromoindolin-2-one derivatives, which share a core structural similarity with the 7-bromo-5-fluoroindoline scaffold, have demonstrated potent inhibitory activity against VEGFR-2. bldpharm.comacs.org For instance, the 4-arylthiazole-bearing derivatives, particularly compound 7d (1-benzyl-5-bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one), have shown significant VEGFR-2 inhibition. bldpharm.comacs.org

The anti-proliferative activity of these derivatives has been assessed against human cancer cell lines, such as breast (MCF-7) and lung (A-549) cancer cells. bldpharm.comacs.org The introduction of specific substituents on the phenyl ring of the hydrazonoindolin-2-one structure has been shown to influence the cytotoxic potency. For example, derivatives with smaller lipophilic groups like fluoride (B91410) or chloride at the para position of the phenyl ring exhibited enhanced activity against MCF-7 cells compared to the unsubstituted analogue. bldpharm.com

Mechanistic studies have revealed that the cytotoxic effects of these compounds are linked to the induction of apoptosis and cell cycle arrest. Treatment of MCF-7 cells with compound 7d led to a significant increase in the sub-G1 cell population, which is indicative of apoptosis. bldpharm.comacs.org Furthermore, this compound was found to cause cell cycle arrest at the G2/M phase. bldpharm.comacs.org

The pro-apoptotic activity of these derivatives is further substantiated by their impact on key apoptotic markers. In MCF-7 cells treated with compound 7d , a significant upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2 were observed. acs.org This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway. acs.org The activation of this pathway is also confirmed by the increased levels of active caspase-9 and caspase-3, which are key executioner enzymes in the apoptotic cascade. acs.org

| Compound | Target Cell Line | IC50 (µM) | Target Enzyme | IC50 (µM) |

|---|---|---|---|---|

| 7c (para-fluoro derivative) | MCF-7 | 7.17 ± 0.94 | VEGFR-2 | 0.728 |

| 7d (para-chloro derivative) | MCF-7 | 2.93 ± 0.47 | VEGFR-2 | 0.503 |

| 7a (unsubstituted analogue) | MCF-7 | 19.53 ± 1.05 | - | - |

| Apoptotic Marker | Fold Change Compared to Control |

|---|---|

| Active Caspase-3 | 18.3-fold increase |

| Active Caspase-9 | 16.7-fold increase |

| Bax | 79.2-fold increase |

| Bcl-2 | 4.9-fold decrease |

| Bax/Bcl-2 Ratio | 159.56-fold increase |

Development of Biological Probes and Chemical Tools based on this compound Scaffold

The development of biological probes and chemical tools from the specific this compound scaffold is an area with limited information in publicly accessible scientific literature. While the broader indole and indoline cores are recognized as valuable scaffolds in medicinal chemistry and have been utilized in the development of fluorescent probes for various biological targets, research specifically detailing the functionalization of the this compound structure for these applications is not extensively reported.

The design of a chemical probe typically involves the incorporation of a reporter group, such as a fluorophore, onto a scaffold that maintains affinity and selectivity for a specific biological target. The principles of probe design focus on creating molecules that can be used for imaging, target identification, or quantifying biological analytes with high sensitivity and spatiotemporal resolution. General strategies for developing fluorescent probes often involve functionalizing a core scaffold with moieties that can interact with the target of interest, leading to a change in the fluorophore's emission properties.

Although specific examples for the this compound scaffold are scarce, the chemical handles present on this molecule, such as the bromine and fluorine atoms, and the hydroxyl group, could theoretically be exploited for further chemical modification and attachment of reporter groups. However, without specific research findings, any discussion on the development of probes from this particular scaffold remains speculative.

Advanced Applications and Future Research Directions in 7 Bromo 5 Fluoro 3 Hydroxyindoline Chemistry

Role of 7-Bromo-5-fluoro-3-hydroxyindoline as a Privileged Scaffold in Chemical Biology

The indoline (B122111) framework is widely recognized as a "privileged scaffold" in drug discovery, meaning it can serve as a versatile template for designing ligands that interact with a wide range of biological targets. researchgate.netnih.gov This versatility stems from the three-dimensional structure of the indoline core, which allows for the introduction of various substituents at multiple positions, thereby modulating the compound's steric and electronic properties. mdpi.com The presence of bromine and fluorine atoms, along with a hydroxyl group, in this compound further enhances its potential as a privileged scaffold. These functional groups can participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial for molecular recognition and binding to biological macromolecules.

The indole (B1671886) and indoline rings are key components in a multitude of pharmacologically active agents, demonstrating efficacy as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents. nih.govresearchgate.net The ability of the indoline structure to mimic different protein structures contributes to its broad therapeutic potential. researchgate.net For instance, derivatives of indoline have been investigated as inhibitors of focal adhesion kinase (FAK), a protein involved in cell proliferation and migration, making them potential candidates for cancer therapy. nih.gov

Integration of Artificial Intelligence and Machine Learning in Derivative Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. researchgate.net These computational tools can significantly accelerate the design of novel derivatives of this compound by predicting their biological activities and physicochemical properties. mdpi.com

Predict Structure-Activity Relationships (SAR): Machine learning algorithms can analyze large datasets of chemical structures and their corresponding biological activities to build predictive models. mdpi.com These models can then be used to predict the activity of newly designed derivatives of this compound, guiding medicinal chemists in synthesizing the most promising candidates.

Optimize Pharmacokinetic Properties: AI can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, helping to identify candidates with favorable drug-like profiles early in the discovery process. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, exploring a vast chemical space that may not be accessible through traditional methods.

By integrating AI and ML, researchers can streamline the design-make-test-analyze cycle, reducing the time and cost associated with bringing a new drug to market. nih.gov

High-Throughput Synthesis and Screening of Libraries based on the Indoline Core

To fully exploit the potential of the this compound scaffold, the development of efficient methods for generating large and diverse compound libraries is essential. High-throughput synthesis (HTS) techniques, such as parallel synthesis and flow chemistry, enable the rapid production of numerous indoline derivatives. nih.gov

Once synthesized, these libraries can be subjected to high-throughput screening (HTS) to identify compounds with desired biological activities. rsc.org Virtual screening, a computational approach, can be used to screen vast chemical libraries against a target of known structure, prioritizing compounds for experimental testing. nih.gov This combination of HTS and in silico screening significantly enhances the efficiency of hit identification. researchgate.net

| Synthesis Strategy | Description | Key Advantages |

| Solid-Phase Synthesis | Compounds are built on a solid support, facilitating purification. nih.gov | Amenable to automation and the creation of large libraries. |

| Domino Reactions | Multiple bond-forming reactions occur in a single pot. nih.gov | Increases efficiency and reduces waste. |

| Palladium-Catalyzed C-H Activation | Enables direct functionalization of the indoline core. nih.gov | Offers novel and efficient routes to diverse derivatives. |

| Flow Chemistry | Reactions are performed in continuous-flow reactors. nih.gov | Allows for precise control over reaction conditions and rapid optimization. |

Exploration of this compound in Materials Science and Organic Electronics

While the primary focus of indoline derivatives has been in medicinal chemistry, their unique electronic properties also make them attractive candidates for applications in materials science and organic electronics. The indole core is a key component in some organic dyes used in dye-sensitized solar cells. nih.gov The specific electronic properties of this compound, influenced by the electron-withdrawing fluorine and bromine atoms, could be harnessed for the development of novel organic electronic materials.

Potential applications in this area include:

Organic Light-Emitting Diodes (OLEDs): The tunable fluorescence properties of indoline derivatives could be utilized in the emissive layer of OLEDs.

Organic Photovoltaics (OPVs): The electron-rich nature of the indoline core makes it a suitable building block for donor materials in OPV devices.

Organic Field-Effect Transistors (OFETs): The ability to form ordered structures through intermolecular interactions could lead to materials with good charge transport properties for use in OFETs.

Recent research has demonstrated the photocatalytic activity of porphyrin-based compounds in the conversion of indoline to indole, highlighting the potential of indoline chemistry in light-driven chemical transformations. acs.org Further investigation into the photophysical properties of this compound and its derivatives is warranted to explore their full potential in this domain.

Synergistic Effects with other Chemical Entities in Research Models

In the quest for more effective therapeutic strategies, the combination of different chemical entities to achieve synergistic effects is a promising approach. mdpi.com The unique biological activity profile of derivatives of this compound could be enhanced when used in combination with other known drugs or bioactive molecules.

For example, an indoline-based compound could be co-administered with another anticancer agent to target multiple signaling pathways simultaneously, potentially leading to improved efficacy and reduced drug resistance. Research has shown that dual-targeting compounds incorporating an indole scaffold can exhibit synergistic effects, leading to enhanced antiproliferative activity against cancer cells. nih.gov Investigating the synergistic potential of this compound derivatives in various disease models could unveil novel and more potent treatment options.

Challenges and Opportunities in the Synthesis and Application of Poly-substituted Indolines

The synthesis of poly-substituted indolines, such as this compound, presents both challenges and opportunities. The precise control of regioselectivity during the introduction of multiple substituents onto the indoline core can be difficult to achieve. nih.gov Developing novel synthetic methodologies that allow for the selective functionalization of specific positions on the indoline ring is a key area of ongoing research. mit.edu

Despite these synthetic hurdles, the ability to create a wide array of poly-substituted indolines opens up vast opportunities for fine-tuning their biological and material properties. The development of iterative synthesis methods, for instance, allows for the controlled construction of poly-substituted indole oligomers, providing insights into the relationship between structure and function. nih.govrsc.org The continued exploration of new catalytic systems and reaction conditions will be crucial for overcoming the existing synthetic challenges and unlocking the full potential of this versatile class of compounds. researchgate.netnih.gov

Q & A

What are the key synthetic strategies for preparing 7-bromo-5-fluoro-3-hydroxyindoline, and how do reaction conditions influence regioselectivity?

Methodological Answer:

The synthesis of halogenated indoline derivatives like this compound often involves multi-step protocols. A common approach includes:

- Halogenation: Directed bromination/fluorination using electrophilic reagents (e.g., NBS for bromination, Selectfluor for fluorination) under controlled temperatures to achieve regioselectivity .

- Hydroxylation: Oxidative or reductive methods (e.g., hydroxylation via palladium-catalyzed C–H activation) to introduce the 3-hydroxy group .

- Protection/Deprotection: Protecting the hydroxyl group with acetyl or Boc groups to prevent side reactions during subsequent steps .

Advanced Consideration: Regioselectivity in halogenation can be optimized using DFT calculations to predict reactive sites, as demonstrated in studies on similar indole derivatives .

How can researchers validate the structural integrity of this compound, particularly its stereochemistry and substitution pattern?

Methodological Answer:

- X-ray Crystallography: Resolve crystal structures to confirm substitution patterns and hydrogen bonding (e.g., using CCDC databases for reference, as seen in studies like CCDC-2191474) .

- NMR Analysis: Utilize - HOESY experiments to probe spatial proximity of fluorine and hydrogen atoms, resolving ambiguities in regiochemistry .

- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular formula and detect trace impurities .

Advanced Consideration: Dynamic NMR studies can assess rotational barriers in substituted indolines, providing insights into conformational stability .

What analytical challenges arise in quantifying this compound in complex matrices, and how can they be addressed?

Methodological Answer:

- Chromatographic Separation: Use reverse-phase HPLC with C18 columns and fluorinated mobile phases (e.g., 0.1% TFA in acetonitrile/water) to enhance retention and resolution of polar halogenated compounds .

- Detection Sensitivity: Couple LC with fluorescence detection (if applicable) or tandem MS (LC-MS/MS) for trace quantification in biological samples .

Advanced Consideration: Isotope dilution mass spectrometry (IDMS) with -labeled analogs improves accuracy in pharmacokinetic studies by correcting for matrix effects .

How do electronic effects of bromo and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Suzuki-Miyaura Coupling: Bromine acts as a superior leaving group compared to fluorine. Use Pd(PPh)/XPhos catalysts in THF/water for selective C–Br bond activation .

- Buchwald-Hartwig Amination: Electron-withdrawing fluorine substituents deactivate the indoline core, requiring stronger bases (e.g., NaOtBu) and elevated temperatures .

Advanced Consideration: Mechanistic studies using Hammett plots or computational modeling (DFT) can quantify substituent effects on reaction rates and intermediates .

What strategies are effective in mitigating decomposition or oxidation of the 3-hydroxy group during storage or reactions?

Methodological Answer:

- Protection: Temporarily convert the hydroxyl group to a silyl ether (e.g., TBSCl) or ester (e.g., acetyl) under anhydrous conditions .

- Storage: Store under inert atmosphere (N/Ar) at –20°C in amber vials to prevent photodegradation and moisture uptake .

Advanced Consideration: Stability studies using accelerated degradation tests (e.g., 40°C/75% RH) identify optimal storage conditions and excipients for formulation .

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR): Systematically vary substituents (e.g., replace Br with Cl, modify hydroxyl position) and assay against target proteins (e.g., kinases, GPCRs) .

- Crystallographic Docking: Co-crystallize derivatives with target enzymes (e.g., PDB entries) to correlate binding modes with activity .

Advanced Consideration: Use machine learning models trained on bioactivity datasets to predict SAR trends and prioritize synthetic targets .

What green chemistry approaches can be applied to the synthesis of this compound to reduce environmental impact?

Methodological Answer:

- Solvent Selection: Replace DCM/THF with cyclopentyl methyl ether (CPME) or ethanol, which have lower toxicity and higher recyclability .

- Catalytic Methods: Employ heterogeneous catalysts (e.g., Pd/C) for halogenation steps to minimize metal waste .

Advanced Consideration: Life-cycle assessment (LCA) tools quantify the environmental footprint of synthetic routes, guiding sustainable protocol design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.